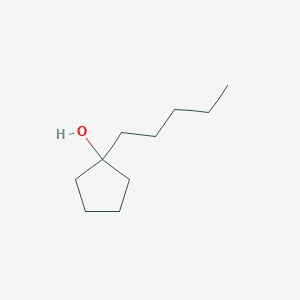![molecular formula C17H15N3 B071611 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole CAS No. 161806-39-9](/img/structure/B71611.png)
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is a complex organic compound that combines the structural features of benzimidazole and indole. These two heterocyclic systems are known for their significant biological activities and are found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate indole derivative. One common method is the reaction of o-phenylenediamine with indole-3-acetaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The indole moiety allows for interactions with aromatic amino acids in proteins, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
1H-Benzimidazole, 2-(1H-indol-3-yl)-: Similar structure but lacks the ethyl linkage.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole
Uniqueness
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is unique due to its combination of benzimidazole and indole structures, which confer distinct biological activities. The presence of both moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
161806-39-9 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
InChI 键 |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Key on ui other cas no. |
161806-39-9 |
同义词 |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


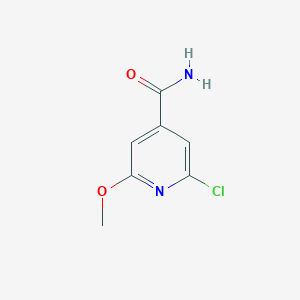
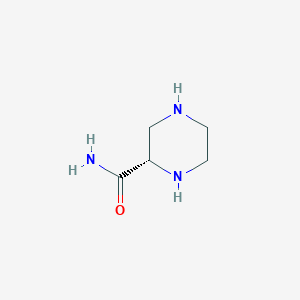
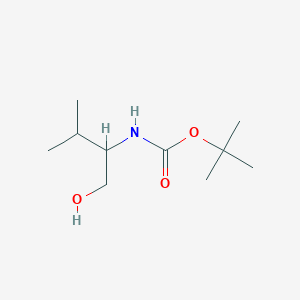
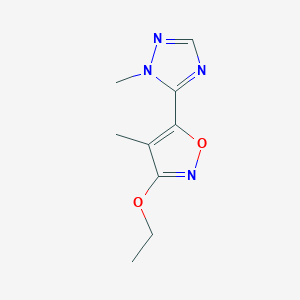
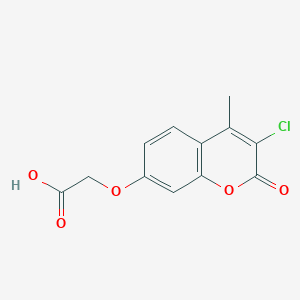
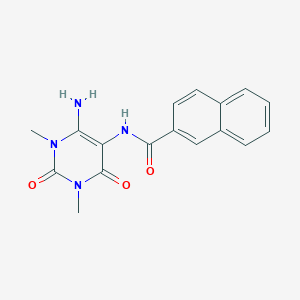
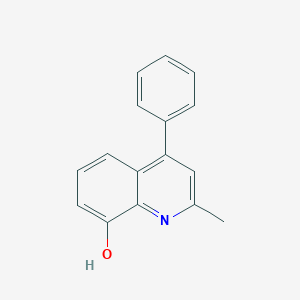


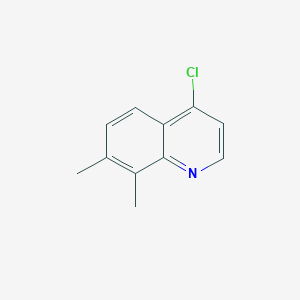
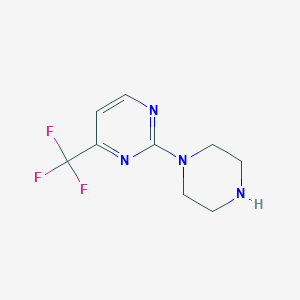
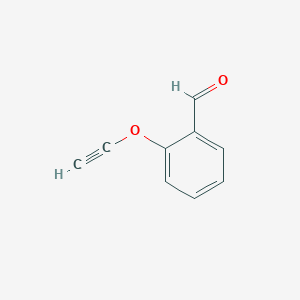
![3H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
